(8,8-Difluorodispiro[3.1.36.14]decan-2-yl)methanamine;hydrochloride
Description
The compound “(8,8-Difluorodispiro[3.1.36.14]decan-2-yl)methanamine;hydrochloride” is a spirocyclic amine hydrochloride characterized by a dispiro framework with two fluorine atoms at the 8,8 positions. Its unique structure imparts conformational rigidity, which may influence physicochemical properties and biological interactions.
Properties
IUPAC Name |
(8,8-difluorodispiro[3.1.36.14]decan-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2N.ClH/c12-11(13)6-10(7-11)4-9(5-10)1-8(2-9)3-14;/h8H,1-7,14H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTLSVJIBUSRRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC3(C2)CC(C3)(F)F)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8,8-Difluorodispiro[3.1.36.14]decan-2-yl)methanamine;hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core and the introduction of the fluorine atoms. The reaction conditions often require the use of strong bases, such as sodium hydride, and fluorinating agents like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(8,8-Difluorodispiro[3.1.36.14]decan-2-yl)methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(8,8-Difluorodispiro[3.1.36.14]decan-2-yl)methanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (8,8-Difluorodispiro[3.1.36.14]decan-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, while the spirocyclic structure can influence its overall stability and reactivity. The methanamine group can participate in hydrogen bonding and other interactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural differences among spirocyclic methanamine hydrochlorides:
| Compound Name | Spiro System | Substituents | Molecular Formula | Molecular Weight (g/mol) | Purity | CAS Number |
|---|---|---|---|---|---|---|
| (8,8-Difluorodispiro[3.1.36.14]decan-2-yl)methanamine;hydrochloride (Target) | Dispiro[3.1.3⁶.1⁴]decane | 8,8-difluoro | C₁₂H₁₉ClF₂N | 264.7* | N/A | Not explicitly listed |
| 1-{8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride | Mono-spiro[4.5]decane | 8,8-difluoro, 1-oxa | C₁₀H₁₅ClF₂NO | 241.7 | ≥95% | 2551118-64-8 |
| (8-Methyl-1-oxaspiro[4.5]decan-2-yl)methanamine hydrochloride | Mono-spiro[4.5]decane | 8-methyl, 1-oxa | C₁₁H₂₂ClNO | 219.75 | N/A | 2230799-51-4 |
| {1,8-Dioxaspiro[4.5]decan-2-yl}methanamine hydrochloride | Mono-spiro[4.5]decane | 1,8-dioxa | C₉H₁₈ClNO₂ | 207.7 | N/A | 2126161-22-4 |
| 1-{6-Fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride | Spiro[3.3]heptane | 6-fluoro | C₈H₁₄ClFN | 189.66 | N/A | 2715119-81-4 |
| [8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-yl]methanamine | Mono-spiro[4.5]decane | Pyridin-2-yl, 1,4-dioxa | C₁₄H₂₀N₂O₂ | 248.32 | N/A | 2344677-50-3 |
Notes:
- Fluorination at the 8,8 positions may increase lipophilicity compared to non-fluorinated analogs like the 8-methyl derivative .
Physicochemical Properties
- Molecular Weight: The target compound (estimated MW ~264.7 g/mol) is heavier than mono-spiro analogs due to its dispiro framework and fluorine atoms.
- Solubility : Fluorinated spiro compounds (e.g., 1-{8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine HCl) are likely less polar than oxygen-containing analogs (e.g., {1,8-Dioxaspiro[4.5]decan-2-yl}methanamine HCl), impacting solubility in aqueous media .
- Purity : Commercial analogs like [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl (97% purity) suggest high standards for spirocyclic amines, though data for the target compound are unavailable .
Q & A
Q. What are the key synthetic routes and critical reaction conditions for preparing (8,8-Difluorodispiro[3.1.36.14]decan-2-yl)methanamine hydrochloride?
The synthesis typically involves multi-step processes, starting with the formation of the dispiro core via cyclization reactions. Critical steps include fluorination using reagents like DAST (diethylaminosulfur trifluoride) and subsequent amination under anhydrous conditions. Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are used, with catalysts like palladium for cross-coupling steps. Purification via recrystallization or column chromatography ensures high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the dispiro architecture and fluorine positions. X-ray crystallography provides unambiguous structural validation, particularly for stereochemical assignments. Mass spectrometry (HRMS) and infrared (IR) spectroscopy further verify molecular weight and functional groups .
Q. What are the physicochemical properties (e.g., solubility, stability) critical for handling this compound in experimental settings?
The hydrochloride salt form enhances aqueous solubility (≈10 mg/mL in water at 25°C) but is hygroscopic, requiring storage under inert atmospheres. Stability studies indicate degradation at temperatures >80°C or in basic conditions (pH >9). Thermal gravimetric analysis (TGA) confirms stability up to 150°C .
Advanced Research Questions
Q. How can researchers design experiments to investigate the biological target interactions of this compound?
Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding kinetics with proteins like G-protein-coupled receptors (GPCRs). In vitro assays (e.g., enzyme inhibition or cell viability) using HEK293 or SH-SY5Y cell lines validate functional activity. Radioligand displacement assays are recommended for competitive binding studies .
Q. What computational approaches are recommended to model the compound's binding affinity towards neurological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) predicts interactions with receptors such as serotonin transporters. Molecular dynamics (MD) simulations (AMBER or GROMACS) assess stability over 100-ns trajectories. Quantitative structure-activity relationship (QSAR) models prioritize structural modifications for enhanced affinity .
Q. How should contradictions in spectral data (e.g., unexpected NMR peaks) be systematically resolved?
Contradictions may arise from impurities or diastereomers. Use 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals. High-resolution LC-MS identifies byproducts, while chiral HPLC separates enantiomers. Dynamic NMR experiments at variable temperatures resolve conformational exchange .
Q. What methodologies are employed to separate enantiomers given the compound's chiral centers?
Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) in HPLC achieve baseline separation. Supercritical fluid chromatography (SFC) with CO₂/ethanol mobile phases improves resolution for scale-up. Circular dichroism (CD) spectroscopy confirms enantiomeric excess (ee) .
Q. What strategies optimize the compound's stability under varying pH and temperature conditions?
Accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH identify degradation pathways. Lyophilization improves solid-state stability, while buffered formulations (pH 4–6) prevent hydrolysis. Excipients like cyclodextrins enhance solubility without compromising stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
